Norcholic acid

描述

去胆酸是一种胆汁酸,胆汁酸是在肝脏中由胆固醇衍生的一类分子。胆汁酸在小肠中消化和吸收脂肪和脂溶性维生素中起着至关重要的作用。 去胆酸在自然界中不存在,但在接触到该化合物或其衍生物的个体中发现 。 它已被确定为代谢功能障碍相关脂肪肝疾病患者早期肾脏损伤的新型生物标志物 .

准备方法

化学反应分析

Synthetic Routes and Rearrangement Reactions

Norcholic acid derivatives are synthesized via multi-step processes involving esterification, acetylation, and mesylation. A notable example includes:

-

Methyl esterification of cholic acid (1 ) to form 21a , followed by selective acetylation of 3α- and 7α-hydroxy groups to yield 22a .

-

Mesylation of 22a with methanesulfonyl chloride produces 23a , a precursor for the Nametkin rearrangement under NaOAc/HOAc conditions at 100°C. This reaction generates Δ¹³,¹⁴- and Δ¹³,¹⁷-alkene isomers (24a and 25a ) in a 1:2 ratio , alongside minor side products .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Products |

|---|---|---|---|

| Esterification | Methyl esterification of cholic acid | 86% | 21a |

| Acetylation | Selective 3α/7α-OH acetylation | 92% | 22a |

| Nametkin Rearrangement | NaOAc, HOAc, 100°C, 3 hours | 86% | 24a (Δ¹³,¹⁴) + 25a (Δ¹³,¹⁷) |

Hydrogenation and Isomer Formation

Catalytic hydrogenation of this compound alkenes reveals stereochemical complexity:

-

Hydrogenation of Δ¹³,¹⁷-alkene 25a over Pd/C in methanol/water produces two major saturated products: 27a (12β-methyl-18-nor-5β-cholan-24-oic acid) and 28a (17-epi isomer) in a 2.5:1 ratio .

-

Side products include 29 (CD-cis bile acid) and lithocholic acid derivatives (31 , 32 ) due to competing hydrogenation pathways .

Hydrogenation Outcomes

| Starting Material | Catalyst | Solvent | Major Products (Ratio) | Byproducts |

|---|---|---|---|---|

| 25a (Δ¹³,¹⁷) | Pd/C (5%) | MeOH/H₂O | 27a (2.5) : 28a (1) | 29 , 31 , 32 |

Deuterium-Labeling Studies

Deuteration experiments using D₂ and Pd/C provided mechanistic insights:

-

Hydrogenation of Δ¹³,¹⁷-alkene 33 yields a mixture of deuterated isomers (27a–d , 28a–d ) with β-oriented deuterium atoms at C16 and C15.

-

NMR analysis confirmed a 4:2:1 ratio of isomers with distinct deuteration patterns (tetra-, tri-, and di-deuterated species) .

Key Observations

-

Deuterium addition follows a Horiuti-Polanyi mechanism , involving reversible adsorption on Pd surfaces and syn/anti addition pathways.

-

Neutron diffraction studies validated the β-configuration of deuterium in 28a–d .

Oxidative and Functionalization Reactions

This compound derivatives undergo oxidative modifications for structural diversification:

-

Oxidative decarboxylation of cholic acid derivatives yields alkenes (e.g., 10 ), which are deformylated and oxidized to ketones (e.g., 11 ) .

-

Knoevenagel reactions with malonyl units introduce conjugated systems, though solubility challenges necessitate dibutyl malonyl groups .

Reaction Mechanisms and Selectivity

-

Nametkin rearrangement : Proceeds via carbocation intermediates, favoring Δ¹³,¹⁷-alkene formation due to steric effects at C12.

-

Hydrogenation selectivity : Anti/syn addition ratios depend on alkene geometry and Pd surface interactions.

Purification and Analytical Methods

科学研究应用

Norcholic Acid in Hepatocellular Carcinoma (HCC)

Recent studies have established NorCA's role in promoting tumor progression and immune escape in hepatocellular carcinoma (HCC). Research indicates that NorCA enhances HCC cell proliferation, migration, and invasion by negatively regulating the Farnesoid X receptor (FXR) signaling pathway. This regulation leads to increased levels of programmed death-ligand 1 (PD-L1) on HCC cells, contributing to an immunosuppressive microenvironment.

Key Findings:

- Mechanism : NorCA inhibits FXR, which is crucial for maintaining tumor suppressive functions. The downregulation of FXR results in increased PD-L1 expression, facilitating immune evasion by HCC cells .

- Therapeutic Implications : Combining FXR agonists with anti-PD-1 antibodies has shown promise in reducing tumor growth in experimental models, suggesting a potential therapeutic strategy for HCC patients .

Biomarker for Kidney Injury

This compound has been identified as a novel biomarker for early kidney injury, particularly in patients with metabolic dysfunction-associated fatty liver disease (MAFLD). Elevated levels of NorCA correlate with abnormal albuminuria, indicating its potential utility in clinical diagnostics.

Case Study Insights:

- Patient Cohort : In a study involving MAFLD patients, NorCA levels were significantly higher in those exhibiting abnormal albuminuria compared to healthy controls. The inclusion of NorCA in predictive models improved identification accuracy for kidney injury .

- Predictive Model Performance : The combination of NorCA with other bile acids yielded an area under the curve (AUC) of 0.80, demonstrating strong predictive capabilities .

Metabolism and Absorption Studies

Research on the intestinal absorption and metabolism of NorCA has been conducted using animal models to understand its bioavailability and transformation within the body. These studies highlight how NorCA is processed by gut microbiota and its subsequent effects on liver health.

Study Overview:

- Animal Model : Rats were used to study the intestinal absorption and hepatic metabolism of NorCA. Results indicated that NorCA undergoes significant biotransformation by intestinal bacteria, affecting its physiological roles .

Role in Cirrhosis and Other Liver Conditions

This compound levels have been found to be elevated in patients with liver cirrhosis and other cholestatic conditions. Its concentration was notably higher in cirrhotic patients compared to non-cirrhotic individuals, suggesting a potential role as a diagnostic marker for liver disease severity.

Data Summary:

| Condition | This compound Level (%) |

|---|---|

| Cirrhosis | 6.2 ± 6.8 |

| Non-cirrhotic | Lower than cirrhotic |

This data emphasizes the relevance of NorCA in monitoring liver health and progression of liver diseases .

作用机制

去胆酸通过与特定的分子靶点和通路相互作用发挥作用。 它已被证明会负向调节法尼醇 X 受体,促进肝细胞癌细胞增殖、迁移和侵袭 。 此外,去胆酸可以增加肝细胞癌细胞及其外泌体表面程序性死亡配体 1 的水平,从而诱导免疫抑制微环境 .

相似化合物的比较

生物活性

Norcholic acid (NorCA) is a bile acid derivative that has garnered attention for its biological activities, particularly in the context of liver diseases and cancer. This article delves into its biological activity, mechanisms of action, and implications for health, supported by various studies and findings.

This compound is classified as a minor bile acid with the chemical formula and a CAS number of 134-15-4. It is structurally related to other bile acids but has distinct properties that influence its biological effects.

Regulation of Farnesoid X Receptor (FXR)

One of the primary mechanisms through which this compound exerts its effects is via the modulation of the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid metabolism, and glucose metabolism. Research indicates that NorCA can negatively regulate FXR, leading to various downstream effects:

- Tumor Progression : NorCA has been shown to promote the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells by inhibiting FXR signaling. This inhibition correlates with increased levels of programmed death-ligand 1 (PD-L1) on HCC cells, contributing to immune evasion .

- Immune Microenvironment : The presence of NorCA enhances the immunosuppressive environment in tumors by dampening CD4+ T cell function through exosomal pathways .

Impact on Metabolic Disorders

This compound levels are elevated in conditions such as cirrhosis and metabolic dysfunction-associated fatty liver disease (MAFLD). It has been proposed as a potential biomarker for early kidney injury in patients with these conditions . The compound's ability to influence lipid metabolism and energy expenditure also links it to broader metabolic health issues .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Hepatocellular Carcinoma : A study demonstrated that NorCA promotes HCC progression by regulating FXR and PD-L1 expression. In HCC patients, low FXR and high PD-L1 expression were associated with poor survival outcomes .

- Kidney Injury Biomarker : Research indicates that elevated levels of this compound may serve as an early biomarker for kidney injury in patients suffering from MAFLD, suggesting its role in metabolic dysfunction .

- Absorption and Metabolism : this compound is efficiently absorbed from the intestine and secreted into bile, similar to other bile acids. Its absorption characteristics suggest significant roles in digestive processes .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

属性

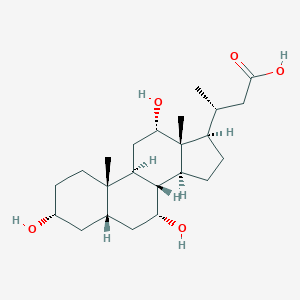

IUPAC Name |

(3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28)/t12-,13+,14-,15-,16+,17+,18-,19+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUYNJFEXPRUGR-RTCCEZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60696-62-0 | |

| Record name | Norcholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060696620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。